Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- is a fluorinated organic compound. It is characterized by the presence of a benzenemethanamine core with a highly fluorinated octyl chain attached to the nitrogen atom. This compound is notable for its unique chemical properties, which are largely influenced by the extensive fluorination of the alkyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- typically involves the reaction of benzenemethanamine with a fluorinated alkyl halide under basic conditions. The reaction can be represented as follows:
C6H5CH2NH2+CF3(CF2)5CH2X→C6H5CH2NH(CF3(CF2)5CH2)+HX
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzenemethanamine core can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield corresponding benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays due to its unique properties.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues.
Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.
Wirkmechanismus
The mechanism by which Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- exerts its effects is largely dependent on its interaction with molecular targets. The fluorinated chain can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function. The benzenemethanamine core can interact with various receptors or enzymes, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanamine, N-(1-methylethyl)-
- Benzenemethanamine, N-methyl-
- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
Uniqueness
What sets Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- apart from similar compounds is its highly fluorinated alkyl chain. This extensive fluorination imparts unique properties such as high thermal stability, chemical resistance, and hydrophobicity, making it particularly valuable in specialized applications.
Eigenschaften
CAS-Nummer |
206184-90-9 |
---|---|
Molekularformel |
C15H12F13N |
Molekulargewicht |
453.24 g/mol |
IUPAC-Name |
N-benzyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine |
InChI |
InChI=1S/C15H12F13N/c16-10(17,6-7-29-8-9-4-2-1-3-5-9)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5,29H,6-8H2 |
InChI-Schlüssel |
YLJBPRYIIATKAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.